(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine is a chemical compound that has attracted significant attention in the fields of medicinal and organic chemistry. Its unique structure, which integrates a fluorinated phenyl ring with a pyrimidine moiety, positions it as a promising candidate for various therapeutic applications. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound is classified under amines and is recognized for its potential biological activities, including antimicrobial and antiviral properties. It serves as a building block in the synthesis of more complex organic molecules .
The synthesis of (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine can be described using its InChI and InChI Key:
InChI=1S/C11H10FN3/c12-11-3-8(1-2-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2
DPKFPTZUTDPVOI-UHFFFAOYSA-N
.
The presence of the fluorine atom in the structure enhances its reactivity and biological activity, making it an interesting subject for further studies.
(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets within biological systems. The compound's structural features allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes.
The physical properties of (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine include:
The compound’s interactions with enzymes suggest that it can act as either a substrate or an inhibitor, influencing enzyme activity through binding at active or allosteric sites .
(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine has several notable applications:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5